molecular formula C26H24ClN3O4S2 B2620575 ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate CAS No. 1111003-84-9

ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate

Cat. No.: B2620575
CAS No.: 1111003-84-9
M. Wt: 542.07
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Description

The compound ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate features a complex heterocyclic architecture. Its core consists of a fused thiazolo[3,4-a]quinazolin system, substituted with a 4-chlorophenyl group at position 3 and a 5-oxo-1-thioxo moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural features suggest possible applications in medicinal chemistry, particularly as protease inhibitors or kinase modulators, given the prevalence of thiazolo-quinazoline derivatives in drug discovery .

Properties

CAS No.

1111003-84-9

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.07

IUPAC Name

ethyl 1-[2-[3-(4-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C26H24ClN3O4S2/c1-2-34-25(33)17-6-5-13-28(14-17)21(31)15-29-23-22(16-9-11-18(27)12-10-16)36-26(35)30(23)20-8-4-3-7-19(20)24(29)32/h3-4,7-12,17H,2,5-6,13-15H2,1H3

SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a thiazoloquinazoline core structure, which is known for its diverse pharmacological properties. Its molecular formula is C23H25N5O5SC_{23}H_{25}N_5O_5S, and it exhibits a molecular weight of approximately 485.6 g/mol. The presence of the piperidine and thiazole moieties contributes significantly to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and quinazoline derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 Value (µM)Mechanism of Action
Thiazole derivativeMCF-7 (Breast)4.27Caspase activation
Quinazoline hybridA549 (Lung)8.10Apoptosis induction
Piperidine analogHepG2 (Liver)10.00Cell cycle arrest

Studies have shown that compounds with similar structures induce apoptosis through the activation of caspases, particularly caspases 3 and 8, leading to increased cell death in cancerous cells . Furthermore, structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the cytotoxic efficacy against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar thiazole and quinazoline frameworks have shown promising results against a range of bacterial strains.

Table 2: Summary of Antimicrobial Activity

Compound StructureBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Thiazole derivativeStaphylococcus aureus0.125 µg/mL
Quinazoline hybridEscherichia coli0.250 µg/mL
Piperidine analogPseudomonas aeruginosa0.500 µg/mL

Compounds exhibiting significant antibacterial activity often target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . This mode of action highlights the potential for developing new antibiotics from thiazole and quinazoline derivatives.

Case Studies

Case Study: Anticancer Evaluation

In a study conducted by El-Naggar et al., a series of thiazole derivatives were synthesized and evaluated for their anticancer properties against Ehrlich's Ascites Carcinoma cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .

Case Study: Antimicrobial Screening

A comprehensive screening of quinazoline derivatives revealed that certain substitutions significantly improve antimicrobial efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of optimizing substituents to enhance bioactivity .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The target compound shares key motifs with several synthesized derivatives in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Properties Reference
Target Compound Thiazolo[3,4-a]quinazolin 4-Chlorophenyl, acetyl-piperidine-3-carboxylate High polarity (ester groups), potential H-bonding with piperidine
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... [1] Thiazolo[3,2-a]pyrimidine 3,4-Dichlorophenyl, methylphenyl, pyrazole-methylidene Enhanced lipophilicity (dichlorophenyl), possible π-π stacking with pyrazole
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo... [3] Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolothiadiazinone Increased aromatic stacking (pyrrolo ring), electron-rich methoxy group
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-... [8] Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxy-carbonyl-methylene Moderate solubility (ester groups), Z-configuration may influence binding

Key Differences and Implications

Core Heterocyclic System :

  • The target’s thiazolo[3,4-a]quinazolin core (fused benzene and pyrimidine rings) offers greater rigidity and aromatic surface area compared to thiazolo[3,2-a]pyrimidine derivatives . This may enhance DNA intercalation or protein-binding affinity.
  • In contrast, pyrrolo-thiazolo-pyrimidine systems () incorporate a five-membered pyrrole ring, increasing conformational flexibility and enabling diverse supramolecular interactions .

Substituent Effects :

  • The 4-chlorophenyl group in the target and ’s compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • ’s 3,4-dichlorophenyl substituent increases hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility.

Side Chain Functionality: The acetyl-piperidine-3-carboxylate moiety in the target introduces a tertiary amine and ester group, enabling pH-dependent solubility and hydrogen bonding with biological targets.

Q & A

Q. What multi-step synthesis routes are recommended for this compound?

The synthesis typically involves sequential reactions, including cyclocondensation, acetylation, and esterification. Key steps may include:

  • Cyclocondensation : Formation of the thiazolo[3,4-a]quinazolinone core using thiourea derivatives and chloroacetic acid under reflux conditions .
  • Acetylation : Introduction of the acetyl group via nucleophilic substitution with chloroacetyl chloride in anhydrous dichloromethane .
  • Piperidine coupling : Reaction of the intermediate with ethyl piperidine-3-carboxylate using coupling agents like DCC (dicyclohexylcarbodiimide) . Purification often employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 170–175 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching C27H23ClN4O4S2) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. What in vitro assays are used for preliminary biological evaluation?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like doxorubicin .
  • Solubility : Kinetic solubility assays in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using flow chemistry (e.g., continuous reactors) enhances reproducibility and reduces side reactions .
  • Catalyst screening : Testing bases (e.g., triethylamine vs. DBU) or Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
  • In-line monitoring : Techniques like HPLC or ReactIR track reaction progress in real time, enabling rapid adjustments .

Q. How to resolve contradictions in reported biological activity data?

  • Substituent analysis : Compare bioactivity of analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
  • Assay standardization : Replicate studies under controlled conditions (e.g., identical cell lines, incubation times) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. What computational strategies predict SAR for this compound?

  • Molecular docking : Simulate binding to targets like DHFR (dihydrofolate reductase) or kinase domains using AutoDock Vina .
  • QSAR modeling : Train models on datasets of thiazoloquinazolinone derivatives to predict bioactivity based on descriptors (e.g., topological polar surface area, H-bond acceptors) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .

Q. How to address stereochemical challenges during synthesis?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration of stereocenters in the piperidine ring .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps to enforce enantioselectivity .

Q. What strategies mitigate off-target toxicity in pharmacological studies?

  • Proteome profiling : Use affinity chromatography-mass spectrometry to identify unintended protein targets .
  • CYP450 inhibition assays : Screen for interactions with cytochrome P450 enzymes to predict metabolic liabilities .
  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks early in development .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to eliminate misassignments .
  • Statistical rigor : Apply ANOVA to assess significance of biological data (p < 0.05) and report confidence intervals .
  • Open science practices : Deposit synthetic protocols in repositories like ChemRxiv for reproducibility .

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